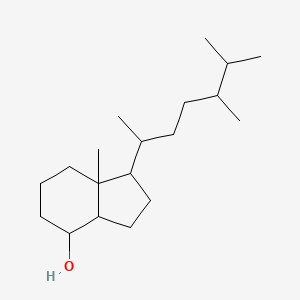
1-(5,6-Dimethylheptan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5,6-Dimethylheptan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol is an organic compound that belongs to the class of steroid esters. This compound is characterized by its complex structure, which includes multiple rings and hydroxyl groups. It is found in various natural sources and has significant biological and chemical properties.
Méthodes De Préparation
The synthesis of 1-(5,6-Dimethylheptan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol involves several steps, starting from simpler organic molecules. The synthetic routes typically include:
Step 1: Formation of the heptane chain with dimethyl substitutions.
Step 2: Cyclization to form the octahydroinden structure.
Step 3: Introduction of the hydroxyl group at the appropriate position.
Industrial production methods often involve the use of catalysts and specific reaction conditions to ensure high yield and purity. The reactions are typically carried out under controlled temperatures and pressures to optimize the formation of the desired product.
Analyse Des Réactions Chimiques
1-(5,6-Dimethylheptan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone or aldehyde, depending on the reagents used.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(5,6-Dimethylheptan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in biological processes and its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(5,6-Dimethylheptan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
1-(5,6-Dimethylheptan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol can be compared with other similar compounds, such as:
- (5S,8R,9S,10S,13S,17R)-17-[(2S,3S,5R)-3-Hydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one .
- 1-(5,6-Dimethylheptan-2-yl)-6,9a,11a-trimethyl-1h,2h,3h,3ah,5h,5ah,6h,7h,8h,9h,9bh,10h,11h-cyclopenta[a]phenanthren-7-yl acetate .
These compounds share structural similarities but differ in specific functional groups and biological activities, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C19H36O |
|---|---|
Poids moléculaire |
280.5 g/mol |
Nom IUPAC |
1-(5,6-dimethylheptan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol |
InChI |
InChI=1S/C19H36O/c1-13(2)14(3)8-9-15(4)16-10-11-17-18(20)7-6-12-19(16,17)5/h13-18,20H,6-12H2,1-5H3 |
Clé InChI |
XBGWXALJZVHJOM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)CCC(C)C1CCC2C1(CCCC2O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


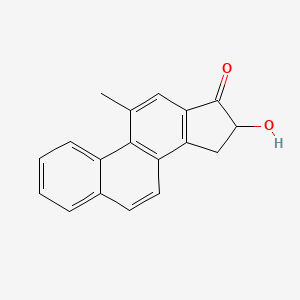
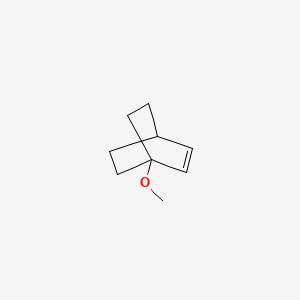

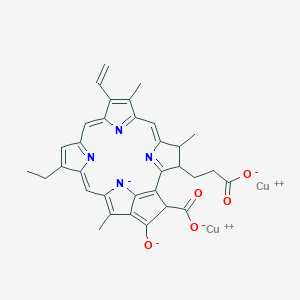
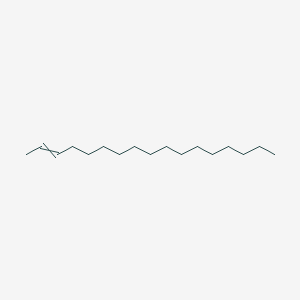
![11,17-dihydroxy-10,13-dimethyl-17-(3-methyl-1,3-oxazolidine-2-carbonyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14692341.png)
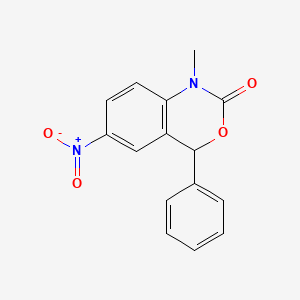
![4-(3,4-Dimethoxyphenyl)-6,7-dimethoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14692356.png)
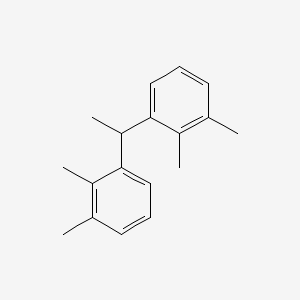
![Benzene, [(1-methylethyl)telluro]-](/img/structure/B14692366.png)
![[(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid](/img/structure/B14692369.png)
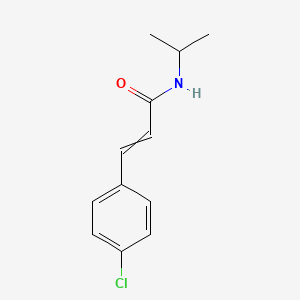
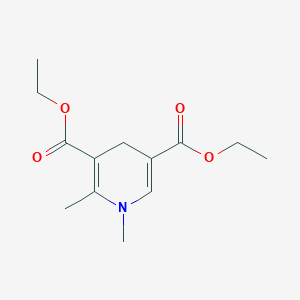
![3-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14692403.png)
